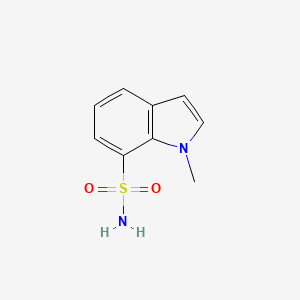
1-Methyl-1H-indole-7-sulfonic acid amide
Descripción general
Descripción
Synthesis Analysis
The synthesis of sulfonamide-based indole derivatives, such as MISA, often starts with 1H-indole-2-carboxylic acid . The structure of the synthesized compounds is usually confirmed by 1H NMR and LCMS Spectroscopy .Molecular Structure Analysis
The molecular structure of MISA is based on the indole structure, which is a bicyclic structure consisting of a benzene ring fused with a pyrrole ring . The sulfonamide group is attached to the 7th position of the indole ring.Aplicaciones Científicas De Investigación
Antimicrobial Agent
1-Methylindole-7-sulfonamide has been synthesized and evaluated for its antimicrobial properties. It has shown activity against a range of bacteria, including Gram-positive bacteria like Staphylococcus aureus and Bacillus megaterium, as well as Gram-negative bacteria such as Klebsiella pneumoniae . This compound’s ability to combat microbial infections makes it a potential candidate for developing new antimicrobial drugs, especially in the face of rising antimicrobial resistance.
Cancer Research
Indole derivatives, including 1-methylindole-7-sulfonamide, are gaining importance in cancer research due to their physiological activities. They have been studied for their potential to treat various types of cancer cells, owing to their ability to interfere with cell biology and exhibit cytotoxic effects .
Anti-Tubercular Activity
The compound has shown promise in the treatment of tuberculosis. Its anti-tubercular activity is significant given the need for new therapeutic agents in the fight against drug-resistant strains of Mycobacterium tuberculosis .
Antiviral Applications
Research has indicated that indole derivatives can have antiviral properties. 1-Methylindole-7-sulfonamide may contribute to the development of new antiviral medications that could be effective against a variety of viral infections .
Anti-Inflammatory Properties
The anti-inflammatory activities of indole derivatives make them useful in the development of treatments for inflammatory diseases. 1-Methylindole-7-sulfonamide could be utilized in creating drugs that reduce inflammation and associated symptoms .
Enzyme Inhibition
This compound has been explored for its role as an enzyme inhibitor. By inhibiting specific enzymes, it can be used to regulate biological pathways that are crucial in various diseases, including metabolic disorders .
Antimalarial Potential
Given the ongoing challenge of malaria and the resistance to current treatments, 1-methylindole-7-sulfonamide’s potential antimalarial activity is being investigated. It could lead to the development of new antimalarial drugs .
Antileishmanial Agents
Leishmaniasis is a disease caused by parasites, and indole derivatives like 1-methylindole-7-sulfonamide are being studied for their antileishmanial properties. This could open up new avenues for treating this neglected tropical disease .
Direcciones Futuras
Mecanismo De Acción
Target of Action
1-Methyl-1H-indole-7-sulfonic acid amide, also known as 1-methylindole-7-sulfonamide, is a sulfonamide-based indole derivative . The primary targets of this compound are various types of bacteria, including Gram-positive Staphylococcus aureus, Bacillus megaterium, and Gram-negative Klebsiella pneumonia . These bacteria play a significant role in causing various infections in humans and animals .
Mode of Action
The compound interacts with its bacterial targets by inhibiting their growth and proliferation .
Biochemical Pathways
The compound affects various biochemical pathways within the bacterial cells, leading to their death .
Pharmacokinetics
Like other sulfonamide-based compounds, it is expected to have good absorption, distribution, metabolism, and excretion (adme) properties . These properties can significantly impact the compound’s bioavailability, efficacy, and safety .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and proliferation, leading to the death of the bacteria . This makes it a potentially effective antimicrobial agent . Among all tested compounds, it showed the highest antibacterial activity towards Gram-Negative Klebsiella pneumonia .
Action Environment
The action of 1-Methyl-1H-indole-7-sulfonic acid amide can be influenced by various environmental factors. These can include the presence of other drugs, the pH of the environment, and the presence of certain enzymes .
Propiedades
IUPAC Name |
1-methylindole-7-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-11-6-5-7-3-2-4-8(9(7)11)14(10,12)13/h2-6H,1H3,(H2,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLDNQZEOSZNNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=CC=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1H-indole-7-sulfonic acid amide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



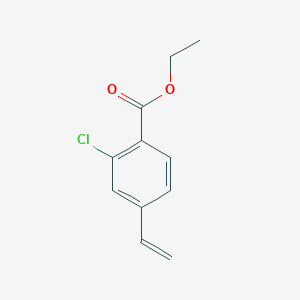

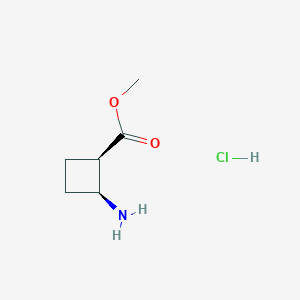
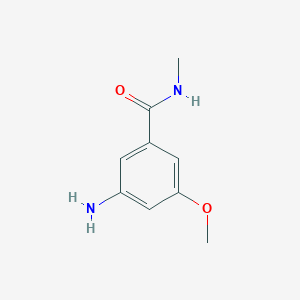
![Methyl 8-chloro-2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carboxylate](/img/structure/B1403223.png)
![Ethyl 3-[2-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropanoate](/img/structure/B1403224.png)

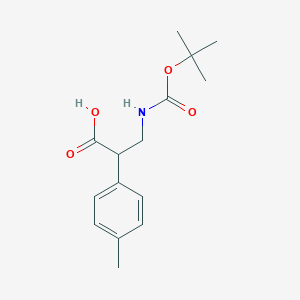
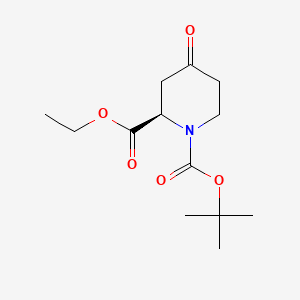
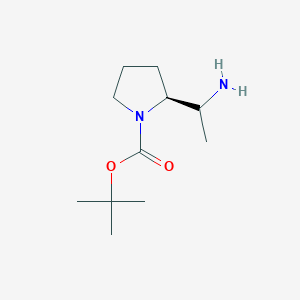
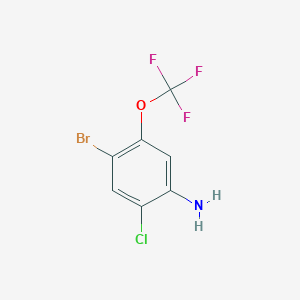
![2',4',5',7'-Tetrabromo-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid](/img/structure/B1403234.png)

![3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1403240.png)